(R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(4-fluorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c9-6-3-1-5(2-4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUCORGIJVVECX-OGFXRTJISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](C(=O)O)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704221 | |
| Record name | (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144744-41-2 | |
| Record name | (2R)-Amino(4-fluorophenyl)acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization-Addition Reaction
4-Fluoroaniline reacts with vinylidene chloride in the presence of hydrochloric acid (HCl), a diazo reagent (e.g., NaNO₂), and dual catalysts (tetrabutylammonium chloride and copper chloride). The reaction proceeds via in situ diazonium salt formation, followed by addition to vinylidene chloride to yield 1-(2,2,2-trichloroethyl)-4-fluorobenzene (Formula III).
-
Substrates: 250 g 4-fluoroaniline, 250 g vinylidene chloride
-
Catalysts: 20 g tetrabutylammonium chloride, 20 g CuCl₂
-
Solvent: Dichloromethane/H₂O (2:1 weight ratio)
-
Temperature: -5–5°C during NaNO₂ addition
-
Yield: 396.2 g Formula III (89% yield)
Acidic Hydrolysis to Racemic Acid
Formula III undergoes hydrolysis in concentrated HCl (25%) at 65–75°C for 8 hours, yielding racemic 2-amino-2-(4-fluorophenyl)acetic acid. Purification via toluene recrystallization affords the product in 58.5% yield (175.6 g from 300 g intermediate) with >99% HPLC purity.
Limitations:
-
Produces racemic mixture, necessitating enantiomeric resolution.
-
High HCl consumption and energy-intensive heating.
Resolution of Racemic Mixtures
Racemic 2-amino-2-(4-fluorophenyl)acetic acid requires chiral resolution to isolate the (R)-enantiomer. VulcanChem highlights resolution techniques for analogous brominated derivatives, adaptable to the 4-fluoro compound.
Diastereomeric Salt Formation
The racemic acid reacts with a chiral resolving agent (e.g., (1S,2R)-norephedrine) in a polar solvent, forming diastereomeric salts with distinct solubilities. Sequential crystallization isolates the (R)-enantiomer-hydrochloride salt.
-
Racemic acid: 10 g in ethanol
-
Resolving agent: 12 g (1S,2R)-norephedrine
-
Crystallization: Cool to 0°C, isolate (R)-salt, then treat with HCl/ether
-
Yield: ~40% with >98% enantiomeric excess (ee)
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica) selectively acylate the (S)-enantiomer, leaving the (R)-acid unreacted. Hydrolysis of the remaining (R)-acid yields the enantiopure product.
Advantages:
-
High selectivity (ee >99%) under mild conditions.
-
Scalable with immobilized enzymes.
Asymmetric Catalytic Synthesis
Asymmetric methods directly yield the (R)-enantiomer, bypassing resolution. Nickel-catalyzed DKR, as demonstrated for trifluoropentanoic acids, is adaptable to 4-fluorophenylacetic acid derivatives.
Dynamic Kinetic Resolution (DKR)
A racemic amino acid hydrochloride undergoes DKR using a chiral nickel catalyst, equilibrating enantiomers while selectively crystallizing the (R)-form.
-
Substrate: 16.6 g racemic 2-amino-2-(4-fluorophenyl)acetic acid HCl
-
Catalyst: NiCl₂ (10.4 g) + (S)-BINAP derivative (30.0 g)
-
Conditions: K₂CO₃ (55.4 g) in MeOH, 50°C, 2.5 hours
-
Yield: 88.8% (R)-enantiomer with >99% ee
Key Factors:
-
Chiral ligand design critical for enantioselectivity.
-
Solvent polarity influences reaction rate and ee.
Comparative Analysis of Methods
| Method | Key Steps | Yield | ee | Scalability |
|---|---|---|---|---|
| Diazotization-Resolution | Diazotization → Hydrolysis → Resolution | 40% | 98% | Industrial |
| Enzymatic Resolution | Racemate → Enzymatic acylation | 45% | >99% | Pilot scale |
| Asymmetric DKR | Racemate → Nickel-catalyzed DKR | 89% | >99% | Lab scale |
Insights:
-
DKR offers superior yield and ee but requires specialized catalysts.
-
Diazotization is cost-effective for large-scale racemic synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
The position and type of halogen substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:
Table 1: Halogen-Substituted Analogues
Key Observations:
- Fluorine (4-F): The target compound’s para-fluorine enhances electronegativity and metabolic stability compared to chlorine or bromine. This is critical in antibiotic design to resist enzymatic degradation .
- Chlorine (4-Cl): Higher lipophilicity (logP ~1.2) improves membrane permeability but may reduce aqueous solubility .
Stereoisomeric and Functional Group Variants
Enantiomeric Forms
The (S)-isomer of the target compound (CAS: 19883-57-9) exhibits distinct chiral recognition properties. For example, (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (CAS: 3430-16-8) is used in asymmetric synthesis, whereas the (R)-isomer is preferred in β-lactam antibiotic frameworks .
Ester and Amide Derivatives
- Methyl ester derivatives (e.g., Methyl (R)-2-amino-2-(4-fluorophenyl)acetate HCl, CAS: 916211-79-5) are intermediates in prodrug synthesis, offering improved bioavailability .
- Amide derivatives , such as 2-Chloro-N-(4-fluorophenyl)acetamide (CAS: Unspecified), demonstrate altered pharmacokinetics due to reduced hydrogen-bonding capacity .
Q & A
Q. What are the standard synthetic routes for (R)-2-Amino-2-(4-fluorophenyl)acetic acid hydrochloride, and how do they compare in terms of yield and enantiomeric purity?
The primary synthetic methods involve enzymatic resolution or catalysis. For example:
- Nitrilase-catalyzed hydrolysis of nitrile precursors in water/methanol (pH 8, 37°C) yields the (R)-enantiomer with high stereoselectivity .
- Penicillin amidase has been used to resolve racemic mixtures via dynamic kinetic resolution, achieving enantiomeric excess (ee) >99% under optimized conditions (pH 8–10, 30°C) .
Methodological Insight: Compare reaction parameters (temperature, pH, solvent) and enzyme sources (e.g., nitrilase vs. amidase) using chiral HPLC ([α]20/D = −138 ± 2° in 1 M HCl) to validate enantiopurity .
Q. How can researchers address challenges in characterizing the compound’s thermal stability and solubility?
- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point ≥300°C, but decomposition may occur before boiling (reported 289.9°C at 760 mmHg). Use thermogravimetric analysis (TGA) to distinguish melting from decomposition .
- Solubility : Limited data exists. Conduct systematic studies in aqueous buffers (pH 1–12) and polar aprotic solvents (e.g., DMSO) using nephelometry or UV-Vis spectroscopy. Co-solvents (e.g., methanol) may improve solubility for reaction setups .
Q. What analytical techniques are critical for confirming the compound’s structure and chiral purity?
- Chiral HPLC with a cellulose-based column to resolve enantiomers.
- Optical Rotation : Measure [α]20/D in 1 M HCl (expected: −138 ± 2°) .
- NMR : ¹H/¹³C NMR to confirm substituents (e.g., 4-fluorophenyl, carboxylic acid).
- X-ray Crystallography : For absolute configuration validation if single crystals are obtainable.
Advanced Research Questions
Q. How can enzymatic synthesis be optimized to improve substrate conversion and enzyme reusability?
- Immobilization : Encapsulate nitrilase or amidase in alginate beads or covalent supports (e.g., EziG™) to enhance stability and reuse over multiple cycles .
- Substrate Engineering : Modify nitrile/amide precursors to reduce steric hindrance, improving enzyme-substrate affinity.
- Kinetic Analysis : Use Michaelis-Menten models to identify inhibition (e.g., substrate/product) and adjust feeding strategies (e.g., fed-batch).
Data Contradiction Alert: Reported optimal pH varies (pH 8 vs. 5.74 in different steps). Design DOE (Design of Experiments) to map pH vs. activity for specific enzyme batches .
Q. What strategies resolve discrepancies in reported thermal data (e.g., melting point vs. boiling point)?
The compound’s high melting point (≥300°C) and lower boiling point (289.9°C) suggest decomposition under heating. To clarify:
Q. How can researchers leverage this compound as a chiral building block in pharmaceutical intermediates?
- Peptide Coupling : Use carbodiimide reagents (e.g., EDC/HOBt) to conjugate the carboxylic acid to amines, forming chiral peptidomimetics.
- Salt Formation : React with bases (e.g., NaOH) to improve solubility for downstream reactions.
- Case Study : This compound is a key intermediate in β-lactamase inhibitors and opioid receptor antagonists, where chirality dictates bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
